molecular formula C21H22ClN5O2 B2660412 1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea CAS No. 946273-78-5

1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No. B2660412
CAS RN: 946273-78-5
M. Wt: 411.89
InChI Key: NGZIRCILMACOMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound is commonly referred to as ICI118,551, and it belongs to the class of beta-adrenergic receptor antagonists.

Mechanism of Action

ICI118,551 works by blocking the beta-adrenergic receptors in the body, which are responsible for regulating various physiological processes, such as heart rate and blood pressure. By blocking these receptors, ICI118,551 can help to reduce the symptoms of cardiovascular diseases and cancer.
Biochemical and Physiological Effects:
ICI118,551 has been shown to have various biochemical and physiological effects in the body. In cardiovascular diseases, this compound has been shown to reduce heart rate and blood pressure, which can help to improve cardiac function. In cancer, ICI118,551 has been shown to inhibit the growth of cancer cells by blocking the beta-adrenergic receptors.

Advantages and Limitations for Lab Experiments

ICI118,551 has several advantages for lab experiments, including its high potency and specificity for the beta-adrenergic receptors. However, this compound also has some limitations, such as its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for research on ICI118,551. One area of interest is the development of new and improved synthesis methods for this compound. Another area of interest is the investigation of its potential use in combination with other drugs for the treatment of cardiovascular diseases and cancer. Additionally, further research is needed to explore its potential applications in agriculture and environmental science.

Synthesis Methods

ICI118,551 can be synthesized through a multistep process that involves the reaction of 2-chlorophenylisocyanate with 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)aniline in the presence of a base. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, ICI118,551.

Scientific Research Applications

ICI118,551 has been extensively studied for its potential applications in various fields. In medicine, this compound has been investigated as a potential treatment for cardiovascular diseases, such as hypertension and heart failure. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
In agriculture, ICI118,551 has been investigated as a potential pesticide, as it has been shown to have insecticidal properties. It has also been studied for its potential use in crop protection, as it has been shown to increase the resistance of plants to various environmental stressors.
In environmental science, ICI118,551 has been studied for its potential use in wastewater treatment, as it has been shown to remove certain pollutants from water.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2/c1-13(2)29-20-12-19(23-14(3)24-20)25-15-8-10-16(11-9-15)26-21(28)27-18-7-5-4-6-17(18)22/h4-13H,1-3H3,(H,23,24,25)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZIRCILMACOMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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